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molecular formula C5H10O2Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No. B093234
M. Wt: 167.5 g/mol
InChI Key: RGMJDGBMMBIUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273070B2

Procedure details

Pivalic acid (20.4 g, 22.6 mL, 200 mmol) is placed in a dry and argon-flushed 500 mL Schlenk-flask equipped with a magnetic stirring bar and a septum, and the pivalic acid is dissolved in dry THF (100 mL). The solution is cooled to 0° C. and methyllithium (135 mL, 1.63 M in diethyl ether, 220 mmol) is added dropwise. After the evolution of methane gas has stopped, ZnCl2 in THF (100 mL, 1.0 M, 100 mmol) is added and the mixture is stirred for 2 h at 25° C. The solvent is removed in vacuo and zinc pivalate.2LiCl (2a) is obtained as a colourless solid in quantitative yield.
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
( 2a )

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C[Li].C.[Cl-].[Cl-].[Zn+2:13].C1COCC1>>[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Zn+2:13].[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dry
CUSTOM
Type
CUSTOM
Details
argon-flushed 500 mL Schlenk-flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
DISSOLUTION
Type
DISSOLUTION
Details
a septum, and the pivalic acid is dissolved in dry THF (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and zinc pivalate

Outcomes

Product
Details
Reaction Time
2 h
Name
( 2a )
Type
product
Smiles
C(C(C)(C)C)(=O)[O-].[Zn+2].C(C(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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